

Elsibucol (AGI-1096): A Technical Guide to a Multifaceted VCAM-1 Inhibitor

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Compound of Interest

Compound Name: *Elsibucol*

Cat. No.: *B1671184*

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Abstract

Elsibucol (AGI-1096) is a novel, metabolically stable derivative of probucol, engineered to retain the antioxidant properties of its parent compound while mitigating certain adverse effects. Possessing a unique combination of antioxidant, anti-inflammatory, and antiproliferative activities, **Elsibucol** has been investigated primarily for its potential in preventing atherosclerosis and chronic organ transplant rejection. Its core mechanism of action revolves around the inhibition of Vascular Cell Adhesion Molecule-1 (VCAM-1), a key player in inflammatory processes. This technical guide provides a comprehensive overview of **Elsibucol**, detailing its chemical properties, mechanism of action, and a summary of key preclinical findings. The information is presented with structured data tables, detailed experimental protocols, and visualizations of relevant biological pathways to support further research and development efforts in this area.

Introduction

Elsibucol (AGI-1096) is a small molecule that emerged from the optimization of probucol, a lipid-lowering agent with known antioxidant properties. The development of **Elsibucol** was driven by the need to create a compound with a more favorable safety profile, specifically avoiding the reduction in high-density lipoprotein cholesterol (HDLc) and the prolongation of the QTc interval associated with probucol. **Elsibucol** has demonstrated a multimodal mechanism of action, positioning it as a candidate for treating chronic inflammatory diseases. Its

development, however, appears to have been discontinued, though the preclinical data generated remains a valuable resource for researchers in cardiovascular and inflammatory diseases.

Chemical and Physical Properties

Elsibucol is a phenolic antioxidant. Its chemical structure is designed for metabolic stability.

Property	Value
Chemical Name	Elsibucol
Synonyms	AGI-1096
Molecular Formula	C35H54O4S2
Molecular Weight	602.93 g/mol
Appearance	Not publicly available
Solubility	Not publicly available

Mechanism of Action

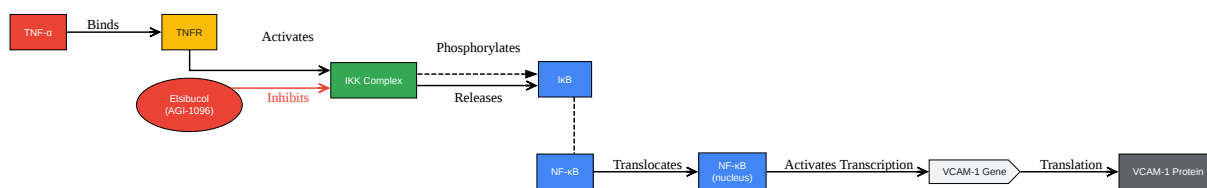
The primary mechanism of action of **Elsibucol** is the inhibition of Vascular Cell Adhesion Molecule-1 (VCAM-1) expression.^[1] VCAM-1 is an adhesion molecule expressed on the surface of endothelial cells in response to inflammatory cytokines. It plays a critical role in the recruitment of leukocytes to sites of inflammation, a key event in the pathogenesis of atherosclerosis and transplant rejection.

Inhibition of VCAM-1 Expression

Elsibucol has been shown to inhibit the inducible expression of VCAM-1 in endothelial cells. While the precise IC50 value for **Elsibucol**'s inhibition of VCAM-1 is not readily available in the public domain, related probucol derivatives such as AGI-1067 and AGIX-4207 have reported VCAM-1 IC50 values of 6 µM and 10 µM, respectively, suggesting a potent inhibitory activity for this class of compounds.^[1]

Downstream Signaling Pathways

The expression of VCAM-1 is regulated by a complex signaling cascade initiated by inflammatory stimuli. **Elsibucol**'s inhibitory action likely interferes with this pathway. The binding of inflammatory cytokines like TNF- α to their receptors on endothelial cells activates downstream signaling molecules, leading to the activation of the transcription factor NF- κ B, which in turn promotes the transcription of the VCAM-1 gene.



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VCAM-1 Signaling Pathway Inhibition by **Elsibucol**.

Antioxidant and Anti-inflammatory Effects

Beyond VCAM-1 inhibition, **Elsibucol** exhibits potent antioxidant properties, which contribute to its anti-inflammatory effects. It can scavenge reactive oxygen species (ROS), thereby reducing oxidative stress, a key contributor to endothelial dysfunction and inflammation in the vasculature. Furthermore, **Elsibucol** has been shown to inhibit the secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF- α) and Interleukin-1 beta (IL-1 β) from lipopolysaccharide (LPS)-stimulated peripheral blood mononuclear cells.

Preclinical Studies

Elsibucol has been evaluated in several preclinical models of atherosclerosis and transplant rejection, demonstrating significant efficacy.

In Vitro Studies

Parameter	Cell Type	Treatment	Result	Reference
VCAM-1 Expression	Endothelial Cells	Elsibucol	Inhibition of inducible expression	[1]
E-selectin Expression	Endothelial Cells	Elsibucol	Inhibition of inducible expression	
MCP-1 Expression	Endothelial Cells	Elsibucol	Inhibition of inducible expression	
TNF- α Secretion	LPS-stimulated PBMCs	Elsibucol	Inhibition of secretion	
IL-1 β Secretion	LPS-stimulated PBMCs	Elsibucol	Inhibition of secretion	
Smooth Muscle Cell Proliferation	Aortic Smooth Muscle Cells	Elsibucol	Inhibition of serum-stimulated proliferation	

In Vivo Studies

Atherosclerosis Model

In a study utilizing hypercholesterolemic rabbits with arterial injury, **Elsibucol** demonstrated a significant reduction in the development of atherosclerosis.

Parameter	Animal Model	Treatment	Result	Reference
Neointimal Hyperplasia	Hypercholesterolemic rabbits with iliac artery angioplasty	0.5% and 1% Elsibucol in diet	Significant reduction in neointimal formation	
Total Cholesterol	Hypercholesterolemic rabbits	0.5% and 1% Elsibucol in diet	Significant decrease	
LDLc	Hypercholesterolemic rabbits	0.5% and 1% Elsibucol in diet	Significant decrease	
Triglycerides	Hypercholesterolemic rabbits	0.5% and 1% Elsibucol in diet	Significant decrease	
Oxidative Stress	Hypercholesterolemic rabbits with arterial injury	Elsibucol treatment	Reduction in nitrotyrosine staining	
Macrophage Infiltration	Hypercholesterolemic rabbits with arterial injury	Elsibucol treatment	Reduction in macrophage infiltration in injured arteries	

Transplant Arteriosclerosis Model

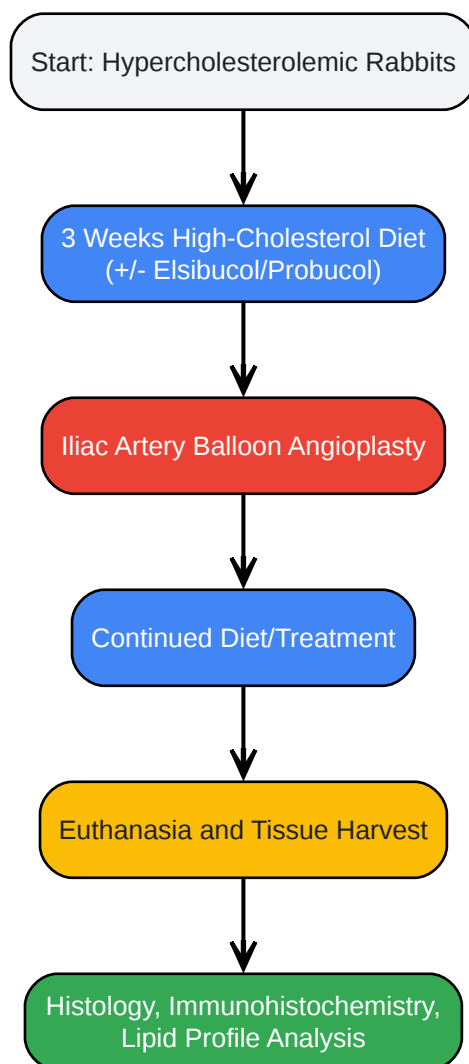
In a rodent model of aortic transplantation, AGI-1096 was effective in preventing chronic allograft arteriosclerosis.

Parameter	Animal Model	Treatment	Result	Reference
Neointimal Hyperplasia	Rat aortic allograft model	AGI-1096	Dose-dependent reduction	
Luminal Narrowing	Rat aortic allograft model	AGI-1096	Dose-dependent reduction	

Experimental Protocols

In Vivo Atherosclerosis Study (Rabbit Model)

- Animals: New Zealand White rabbits.
- Diet: High-cholesterol diet (0.5% cholesterol) for 3 weeks prior to injury and throughout the study.
- Treatment Groups:
 - Control (high-cholesterol diet)
 - 0.5% **Elsibucol** supplemented in the diet
 - 1% **Elsibucol** supplemented in the diet
 - 1% Probucol supplemented in the diet
- Procedure: Balloon angioplasty of the iliac artery was performed after 3 weeks of the specialized diet.
- Analysis: After a specified period, animals were euthanized, and the iliac arteries were harvested for histological and immunohistochemical analysis (e.g., PCNA for proliferation, nitrotyrosine for oxidative stress, and macrophage-specific markers). Blood samples were collected for lipid profile analysis.



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References

- 1. researchgate.net [researchgate.net]
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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

Email: info@benchchem.com